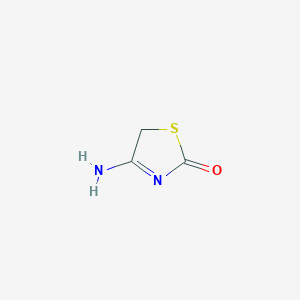

4-Imino-thiazolidin-2-one

Description

BenchChem offers high-quality 4-Imino-thiazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imino-thiazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECKLIXQHBFLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365905 | |

| Record name | 4-Imino-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19967-65-8 | |

| Record name | 4-Imino-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the One-Pot Synthesis of 4-Imino-Thiazolidin-2-one Derivatives

Abstract

The 4-imino-thiazolidin-2-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the one-pot synthesis of 4-imino-thiazolidin-2-one derivatives. We will explore various synthetic strategies, delve into the mechanistic intricacies of these reactions, and present detailed, field-proven protocols. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these versatile compounds in their work.

Introduction: The Significance of the 4-Imino-Thiazolidin-2-one Core

Thiazolidinone derivatives are a cornerstone in the synthesis of biologically active compounds.[3][4] The introduction of an imino group at the 4-position of the thiazolidin-2-one ring system gives rise to a class of compounds with unique electronic and steric properties, leading to a diverse pharmacological profile. These derivatives have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[2][5][6] Furthermore, their antimicrobial and antioxidant activities make them attractive candidates for the development of new therapeutic agents.[1][7]

The development of efficient and sustainable synthetic methodologies is crucial for exploring the full potential of this scaffold. One-pot, multi-component reactions have emerged as a powerful tool in this regard, offering advantages such as reduced reaction times, higher yields, and operational simplicity.[8][9] This guide will focus on these elegant synthetic approaches.

Strategic Approaches to One-Pot Synthesis

The one-pot synthesis of 4-imino-thiazolidin-2-one derivatives typically involves the condensation of three or more components. The choice of starting materials, catalysts, and reaction conditions can be tailored to achieve a wide range of structural diversity.

Three-Component Reaction of Isothiocyanates, Amines, and Acetylenic Esters

A prevalent and efficient method for the synthesis of 4-imino-1,3-thiazolidin-4-one derivatives involves a one-pot, three-component reaction between an isothiocyanate, a primary amine, and an acetylenic ester, such as dimethyl acetylenedicarboxylate (DMAD).[3][10]

Causality Behind Experimental Choices:

-

Isothiocyanates and Primary Amines: These reactants readily form a thiourea intermediate in situ. The choice of substituents on both the isothiocyanate and the amine allows for the introduction of diverse functionalities into the final product, directly influencing its biological activity.

-

Dimethyl Acetylenedicarboxylate (DMAD): This highly electrophilic alkyne serves as the C2 building block for the thiazolidinone ring. Its two ester groups provide reactive sites for cyclization.

-

Solvent and Temperature: The reaction is often carried out in a polar aprotic solvent like ethanol or methanol at room temperature, which facilitates the formation of the thiourea intermediate and the subsequent cyclization.

Proposed Reaction Mechanism:

The reaction is believed to proceed through the initial formation of a thiourea derivative from the reaction of the primary amine with the isothiocyanate. This is followed by a nucleophilic attack of the sulfur atom of the thiourea onto one of the acetylenic carbons of DMAD. The resulting intermediate then undergoes an intramolecular cyclization via the attack of a nitrogen atom onto one of the ester carbonyl groups, followed by the elimination of an alcohol molecule to yield the final 4-imino-thiazolidin-2-one derivative.[3]

Caption: Proposed mechanism for the three-component synthesis.

Copper-Catalyzed Multi-Component Synthesis

Copper catalysts have proven to be highly effective in promoting the one-pot synthesis of related thiazolidin-2-imine derivatives from primary amines, ketones, terminal alkynes, and isothiocyanates.[8][9][11] While the product is a thiazolidin-2-imine, the methodology is highly relevant and adaptable.

Causality Behind Experimental Choices:

-

Copper(II) Chloride (CuCl2) as Catalyst: Copper catalysts are known to activate alkynes and facilitate the formation of key intermediates.[8]

-

Ketones and Terminal Alkynes: These components, along with the primary amine, participate in a KA² coupling (Ketone-Amine-Alkyne) reaction to form a propargylamine intermediate.

-

Two-Step, One-Pot Procedure: The reaction is typically performed in a two-step sequence within the same reaction vessel. The initial KA² coupling is carried out at a higher temperature, followed by the addition of the isothiocyanate at a lower temperature for the cyclization step.[8]

Proposed Reaction Mechanism:

The proposed mechanism involves the initial copper-catalyzed formation of a propargylamine from the ketone, amine, and terminal alkyne. The propargylamine then reacts with the isothiocyanate to form a thiourea intermediate. This intermediate undergoes a regioselective 5-exo-dig S-cyclization to yield the thiazolidin-2-imine product.[8]

Caption: Workflow for the copper-catalyzed one-pot synthesis.

Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis

In recent years, green chemistry principles have driven the development of more sustainable synthetic methods. Microwave irradiation and ultrasound assistance have been successfully applied to the synthesis of thiazolidinone derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions.[12][13][14][15]

Causality Behind Experimental Choices:

-

Microwave Irradiation: Microwaves provide rapid and uniform heating, which can significantly accelerate the rate of reaction.[14][15] This is particularly beneficial for multi-step, one-pot syntheses.

-

Ultrasonic Irradiation: Ultrasound promotes cavitation, leading to the formation of localized high-pressure and high-temperature zones. This can enhance mass transfer and increase reaction rates, often under solvent-free conditions.[12][13]

-

Solvent-Free or Green Solvents: These methods often allow for the use of environmentally benign solvents like water or even solvent-free conditions, reducing the environmental impact of the synthesis.[12]

| Method | Typical Reaction Time | Yield (%) | Key Advantages |

| Conventional Heating | 8-10 hours | 60-70 | Standard laboratory setup |

| Microwave Irradiation | 5-20 minutes | 80-90 | Rapid, higher yields |

| Ultrasound Assistance | 30-60 minutes | 85-95 | Energy efficient, often solvent-free |

Table 1: Comparison of different energy sources for the synthesis of thiazolidinone derivatives.[15]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Three-Component Synthesis of Methyl 4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate[3][16]

-

To a solution of phenyl isothiocyanate (1 mmol) in ethanol (10 mL), add phenethylamine (1 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add dimethyl acetylenedicarboxylate (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for an additional hour.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

Protocol 2: Microwave-Assisted Synthesis of 4-Oxo-Thiazolidine Derivatives[15]

-

A mixture of the appropriate Schiff base (0.01 mol) and thioglycolic acid (0.01 mol) in dimethylformamide (DMF, 5 mL) is taken in a round-bottom flask.

-

The flask is placed in a microwave oven and irradiated at a power of 250 W for the specified time (typically 5-15 minutes), as monitored by TLC.

-

After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.

-

The solid product is filtered, washed with water, and recrystallized from a suitable solvent.

Biological Applications of 4-Imino-Thiazolidin-2-one Derivatives

The structural diversity achievable through one-pot synthesis makes 4-imino-thiazolidin-2-one derivatives a rich source of potential therapeutic agents.

-

Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of human cancer cell lines, including breast, colon, and lung cancer.[2][5][6] Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5]

-

Antimicrobial Activity: The thiazolidinone core is a well-known pharmacophore in antimicrobial agents.[7] Derivatives of 4-imino-thiazolidin-2-one have exhibited significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[16][17]

-

Antioxidant Activity: Certain derivatives have shown promising antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[1][18]

Conclusion and Future Perspectives

The one-pot synthesis of 4-imino-thiazolidin-2-one derivatives represents a highly efficient and versatile approach to generating libraries of biologically active compounds. The methodologies discussed in this guide, from classic three-component reactions to modern microwave and ultrasound-assisted techniques, provide a robust toolkit for synthetic and medicinal chemists. The continued exploration of novel catalysts, green reaction conditions, and diverse building blocks will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic potential. The inherent "drug-likeness" of the 4-imino-thiazolidin-2-one scaffold ensures its continued prominence in the field of drug discovery.

References

- Wahan, S. K., Chawla, P. A., Kumar, R., Tandon, N., & Bhargava, G. (n.d.). Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Google.

-

Zorba, L. P., Stylianakis, I., Tsoureas, N., et al. (2024). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry. Retrieved from [Link]

-

(n.d.). Synthesis of 3-aryl-4-imino-thiazolidine-2-ones (1a-d). ResearchGate. Retrieved from [Link]

-

Sava, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Retrieved from [Link]

-

Zorba, L. P., et al. (n.d.). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. PMC. Retrieved from [Link]

-

(n.d.). Synthesis and Biological Activity of Some New 4-Thiazolidinone Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. ResearchGate. Retrieved from [Link]

-

Wahan, S. K., et al. (n.d.). Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Retrieved from [Link]

-

(2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. PubMed. Retrieved from [Link]

-

(n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. Retrieved from [Link]

-

(2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. ACG Publications. Retrieved from [Link]

-

(n.d.). Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives. ResearchGate. Retrieved from [Link]

-

(2024). Ultrasound-assisted synthesis of 4-thiazolidinone Schiff bases and their antioxidant, α-glucosidase, α-amylase inhibition, mode of inhibition and computational studies. ResearchGate. Retrieved from [Link]

-

Zorba, L. P., et al. (2024). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Abdelhamid, A. A. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Semantic Scholar. Retrieved from [Link]

-

(2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences. Retrieved from [Link]

- Abdelhamid, A. A. (2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Novel Research in Sciences.

-

Shinde, A. S., et al. (n.d.). Synthesis of thiazolidin-4-one derivatives via green imine intermediates catalyzed by Caralluma fimbriata. Taylor & Francis. Retrieved from [Link]

-

(n.d.). (PDF) Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. ResearchGate. Retrieved from [Link]

-

(n.d.). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm (RSC Publishing). Retrieved from [Link]

-

(n.d.). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Retrieved from [Link]

-

(n.d.). One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. Journal of Sulfur Chemistry. Retrieved from [Link]

-

(2019). One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. ResearchGate. Retrieved from [Link]

-

(2023). One pot and stepwise synthesis of some new azo thiazolidin-4-one derivatives and their biological evaluations. ZANCO Journals. Retrieved from [Link]

-

(n.d.). One-Pot Three-Component Synthesis of 2-Imino-1,3-Thiazolines on Soluble Ionic Liquid Support. PubMed. Retrieved from [Link]

-

(n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

-

(n.d.). Ultrasound assisted synthesis of thiazolidine thiones containing 1,2,3-triazoles using Cu/TiO2. SciSpace. Retrieved from [Link]

-

Singh, A., et al. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. Retrieved from [Link]

Sources

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. connectjournals.com [connectjournals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One | Semantic Scholar [semanticscholar.org]

- 11. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

The Formation of 4-Imino-Thiazolidin-2-one from Thiourea: An In-Depth Mechanistic and Synthetic Guide

Abstract

The 4-imino-thiazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the fundamental reaction mechanisms underpinning the synthesis of this privileged heterocyclic system from thiourea and its derivatives. We will dissect the key synthetic strategies, offering field-proven insights into experimental choices, potential pitfalls, and optimization of reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of 4-imino-thiazolidin-2-ones.

Introduction: The Significance of the 4-Imino-Thiazolidin-2-one Core

Thiazolidinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery.[4][5][6] The 4-imino-thiazolidin-2-one isomer, in particular, offers a unique combination of structural features and electronic properties that make it an attractive scaffold for interacting with various biological targets. The presence of the imino group at the 4-position, in contrast to the more common 2-imino or 2,4-dione analogues, imparts distinct chemical reactivity and biological activity.[1] Understanding the mechanistic intricacies of its formation is paramount for the rational design and efficient synthesis of novel therapeutic agents.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of 4-imino-thiazolidin-2-ones from thiourea typically involves the reaction with a suitable three-carbon building block. The most prevalent methods employ α-halocarbonyl compounds or α,β-unsaturated esters.

The Hantzsch Thiazole Synthesis Variant: Reaction with α-Halo Esters and Amides

A common and effective method for the synthesis of 4-imino-thiazolidin-2-ones is the reaction of thiourea with α-halo esters, such as ethyl chloroacetate, or α-haloamides.[7] This reaction is a variation of the well-known Hantzsch thiazole synthesis.

Mechanism:

The reaction proceeds through a two-step sequence: S-alkylation followed by intramolecular cyclization.

-

S-Alkylation: The sulfur atom of thiourea, being a soft nucleophile, readily attacks the electrophilic carbon bearing the halogen. This results in the formation of an isothiouronium salt intermediate. The choice of solvent can influence the reaction rate, with polar solvents generally favoring this step.

-

Intramolecular Cyclization: The subsequent step involves an intramolecular nucleophilic attack of one of the nitrogen atoms of the isothiouronium salt on the carbonyl carbon of the ester or amide. This leads to the formation of a tetrahedral intermediate which then eliminates a molecule of alcohol (from an ester) or amine (from an amide) to yield the final 4-imino-thiazolidin-2-one ring. The presence of a base, such as sodium acetate, is often employed to facilitate the cyclization by deprotonating the nitrogen, thereby increasing its nucleophilicity.[8][9]

Sources

- 1. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciensage.info [sciensage.info]

- 7. researchgate.net [researchgate.net]

- 8. A sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones utilizing novel series of asymmetrically substituted bis-thioureas as viable precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JP2008260725A - Method for producing 2-imino-4-thiazolidinone - Google Patents [patents.google.com]

tautomerism of 2-amino-4-thiazolidinone and 4-imino-thiazolidin-2-one

An In-Depth Technical Guide to the Tautomerism of 2-Amino-4-thiazolidinone and 4-Imino-thiazolidin-2-one

Abstract

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] The synthetic accessibility and the diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make this heterocyclic system a focal point for drug discovery.[3][4][5] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, particularly the amino-imino and keto-enol equilibria. This guide provides a detailed technical exploration of the tautomeric relationship between 2-amino-4-thiazolidinone and its 2-imino tautomer, as well as the corresponding 4-amino/4-imino system. We will delve into the structural nuances, the factors governing the equilibrium, and the advanced analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of these dynamic molecular systems to inform rational drug design.

The Significance of Tautomerism in Drug Design

Tautomers are structural isomers of chemical compounds that readily interconvert.[6] This dynamic equilibrium is typically mediated by the migration of a proton, a process known as prototropy. For drug development professionals, a thorough understanding of a molecule's tautomeric behavior is not merely an academic exercise; it is fundamental to its success as a therapeutic agent. The different tautomeric forms of a drug candidate can exhibit distinct:

-

Pharmacodynamics: Tautomers possess different three-dimensional shapes, hydrogen bonding patterns, and electrostatic surface potentials. This can lead to significant variations in binding affinity and selectivity for a biological target.

-

Pharmacokinetics (ADME): Properties such as solubility, lipophilicity (logP), and membrane permeability can differ between tautomers, profoundly impacting the absorption, distribution, metabolism, and excretion profile of a drug.[6]

-

Intellectual Property: In some jurisdictions, distinct tautomeric forms may be considered separate chemical entities, leading to different patentability scenarios.

The thiazolidinone core is particularly prone to tautomerism, making its study essential for harnessing its full therapeutic potential.

Tautomeric Equilibria of Thiazolidinone Scaffolds

The 2-Amino vs. 2-Imino Tautomerism

The primary tautomeric equilibrium for 2-amino-4-thiazolidinone involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen at position 3. This results in an equilibrium between the amino form (2-amino-4,5-dihydrothiazol-4-one) and the imino form (2-imino-thiazolidin-4-one).

Caption: Tautomeric equilibrium of 2-amino-4-thiazolidinone.

While many simple N-heteroaromatic compounds favor the amino form to preserve aromaticity, the reduced nature of the thiazolidinone ring complicates this generalization.[7][8] The position of this equilibrium is a delicate balance of several factors:

-

Intrinsic Stability: Quantum chemical calculations have been employed to determine the relative stabilities of these tautomers. Studies suggest that for 2-amino substituted thiazolidinones, the amino forms are generally preferred.[9]

-

Solvent Effects: The nature of the solvent plays a crucial role. Polar solvents can stabilize one tautomer over the other through hydrogen bonding.[7] Computational studies using a polarizable continuum model (PCM) have shown that the presence of water molecules can decrease the energy barrier for proton transfer, thus facilitating the interconversion.[10]

-

Substitution: Substituents on the thiazolidinone ring or the exocyclic amino group can electronically and sterically influence the equilibrium, shifting it towards one form.

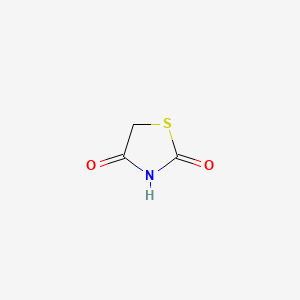

The 4-Imino vs. 4-Amino Tautomerism

A similar equilibrium exists for the isomeric system, 4-aminothiazolidin-2-one, which can tautomerize to 4-imino-thiazolidin-2-one.

Caption: Tautomeric equilibrium of 4-amino-thiazolidin-2-one.

The relative stabilities of these tautomers have also been investigated using computational methods. Ab initio calculations have been performed to compare the energies of the 4-amino and 4-imino forms, both in isolation and in the presence of water molecules to simulate an aqueous environment.[10]

Methodologies for Tautomer Analysis: A Multi-Faceted Approach

Determining the predominant tautomeric form and understanding the dynamics of the equilibrium requires a combination of sophisticated analytical and computational techniques.

Caption: Workflow for the analysis of thiazolidinone tautomerism.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for studying tautomerism in solution.

-

¹H NMR: The chemical shift of the N-H protons is highly informative. For instance, the lactam proton of the 2-imino form is typically observed at a different chemical shift (often downfield around 12-13 ppm in DMSO-d₆) compared to the amine protons of the 2-amino form.[11] The presence of a singlet for the active methylene (-CH₂) group at C5 is also a key indicator of the cyclized thiazolidinone ring.[11]

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C4 (the carbonyl carbon), are sensitive to the tautomeric form. These shifts can be compared with values calculated computationally to support structural assignments.[10][12]

-

-

Infrared (IR) Spectroscopy: The vibrational frequencies of key functional groups provide evidence for the dominant tautomer. One can distinguish between the C=O stretch of the keto group and the C=N stretch of the imino group.

-

UV-Visible Spectroscopy: Tautomers have different conjugated systems and thus exhibit different electronic transitions, resulting in distinct absorption maxima (λ_max). By studying the UV-Vis spectrum in various solvents, one can observe shifts in the equilibrium.[13] Time-dependent DFT (TD-DFT) calculations can predict these absorption maxima for comparison with experimental data.[10]

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[14] It can definitively identify which tautomer is present in the crystal lattice, offering a static snapshot of the molecule's preferred form under those conditions.[15][16][17]

Computational Chemistry

In silico methods are indispensable for studying tautomerism.

-

Energy Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the relative energies of the different tautomers.[10][18] These calculations can predict the most stable form in the gas phase or in solution.

-

Spectral Prediction: As mentioned, computational methods can calculate NMR chemical shieldings and UV-Vis absorption wavelengths, which are then compared with experimental results to validate the structural assignment.[10]

Experimental Protocols

Protocol 1: General Synthesis of 2-Imino-4-thiazolidinone

This protocol describes a common method for synthesizing the thiazolidinone core, which exists in tautomeric equilibrium with the amino form.[19][20]

Materials:

-

Thiourea

-

Ethyl chloroacetate

-

Anhydrous Sodium Acetate

-

Ethanol

Procedure:

-

Dissolve thiourea and ethyl chloroacetate in absolute ethanol in a round-bottom flask.

-

Add anhydrous sodium acetate to the mixture.

-

Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-imino-4-thiazolidinone.

Protocol 2: NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the predominant tautomeric form of a synthesized thiazolidinone derivative in solution.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized thiazolidinone compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shift and integration of signals in the aromatic region and the downfield region (>10 ppm) where labile N-H protons typically appear.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. This will provide information on the carbon skeleton.

-

Data Analysis:

-

Analyze the ¹H NMR spectrum for the presence and characteristics of the active methylene protons (CH₂) and the N-H protons. A signal around 4.0 ppm often corresponds to the CH₂ group.[11]

-

Compare the observed chemical shifts with literature values for known amino and imino tautomers of similar structures.[11][21]

-

Analyze the ¹³C NMR spectrum, focusing on the chemical shifts of the carbonyl carbon (C4) and the C2 carbon, which are particularly sensitive to the tautomeric state.

-

Data Summary for Tautomer Differentiation

The following table summarizes key ¹H and ¹³C NMR chemical shift regions that can aid in distinguishing between the 2-amino and 2-imino tautomers. Note that exact values can vary significantly based on substitution and solvent.

| Tautomer | Key ¹H NMR Signals (ppm in DMSO-d₆) | Key ¹³C NMR Signals (ppm) |

| 2-Amino Form | - NH₂ protons (broad, variable shift) - CH₂ at C5 (~3.8 - 4.2 ppm) | - C=O at C4 (~170 - 175 ppm) - C=N at C2 (~160 - 165 ppm) |

| 2-Imino Form | - NH at N3 (lactam, sharp, ~12 - 13 ppm)[11] - =NH (exocyclic, broad, ~9 ppm)[11] - CH₂ at C5 (~3.9 - 4.3 ppm) | - C=O at C4 (~175 - 180 ppm) - C=N at C2 (~155 - 160 ppm) |

Conclusion and Future Outlook

The tautomerism of 2-amino-4-thiazolidinone and its isomers is a complex phenomenon governed by a subtle interplay of structural, electronic, and environmental factors. A comprehensive characterization, leveraging a combination of high-resolution spectroscopy, X-ray crystallography, and computational modeling, is imperative for any drug discovery program centered on this valuable scaffold. Understanding which tautomer is biologically active and how to stabilize it through molecular design is a key strategy for developing more potent and selective therapeutics. As our analytical and computational tools continue to advance, so too will our ability to predict and control the tautomeric behavior of these and other medicinally important heterocyclic systems, paving the way for the next generation of innovative drugs.

References

-

Metwally, M. A., Farahat, A. A., & Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Journal of Sulfur Chemistry, 31(4), 315-348. [Link][19][20][22]

-

ResearchGate. (n.d.). Scheme 54. Synthesis of 2-imino-4-thiazolidinones.[Link]

-

Taylor & Francis Online. (n.d.). 2-Amino-4-thiazolidinones: synthesis and reactions.[Link]

-

Chauhan, A., Sharma, P., & Kumar, R. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 6(1), 1-21. [Link][1]

-

ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.[Link][20]

-

Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904-8913. [Link][10]

-

Kovalenko, S. M., et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Heterocyclic Chemistry, 55(1), 4-26. [Link][2]

-

Jagtap, R. M., Sakate, S. S., Pardeshi, S. K., & Rizvi, M. A. (2022). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Advances in Chemistry Research (Vol. 76). Nova Science Publishers. [Link][14]

-

El-Malah, A. A., et al. (2011). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. Journal of Molecular Structure: THEOCHEM, 991(1-3), 103-109. [Link]

-

Trotsko, N., et al. (2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 24(10), 8806. [Link][3]

-

Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. [Link][7]

-

Tokay, N., et al. (2008). Quantum chemical studies on some potentially tautomeric thiazolidinone derivatives and their thio and azo analogs. ARKIVOC, 2008(14), 88-99. [Link][9]

-

Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. Acta Chimica Slovenica, 66(2), 490-500. [Link][15]

-

ResearchGate. (n.d.). Keto/enol and amino/imino tautomeric forms of 2-phenylimino-1,3-thiazolidin-4-one ring. [Link][11]

-

Ramsh, S. M., et al. (1986). NMR spectral study of the structure of 2-amino-4-thiazolinones. Zhurnal Organicheskoi Khimii, 22(10), 2189-2193. [Link][21]

-

ResearchGate. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method. [Link][16]

-

Angyal, S. J., & Angyal, C. L. (1952). The Tautomerism of N-Hetero-aromatic Amines. Part I. Journal of the Chemical Society, 1461-1465. [Link][8]

-

Asati, V., et al. (2019). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 9(28), 16046-16061. [Link][4]

-

ResearchGate. (n.d.). Some representative chemical transformations of thiazolidine. [Link]

-

Ghorab, M. M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(11), 3183. [Link][5]

-

Martinho, L. A., et al. (2022). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 18, 1596-1608. [Link][23]

-

Kumar, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(17), 3943. [Link][24]

-

ResearchGate. (n.d.). Schematic representation of the tautomeric forms of Thiazolidine-2,4-dione. [Link]

-

ResearchGate. (n.d.). Tautomers and rotamers of 4-thiazolidinone. [Link]

-

Semantic Scholar. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. [Link]

-

Kumar, D., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5258-5263. [Link]

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA, 30(4), 181-190. [Link]

-

ACS Publications. (n.d.). Tautomerism of purines. 2. Amino-imino tautomerism in 1-alkyladenines. [Link]

-

Amanote Research. (2019). Synthesis, X-Ray Structure Determination and Related. [Link][17]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5437. [Link]

-

Zaid, A. K. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(2), 346-354. [Link][18]

-

Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. [Link]

-

Maccioni, E., et al. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 24(12), 2239. [Link]

-

ResearchGate. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. [Link]

-

ResearchGate. (n.d.). Representative 13 C NMR data of 4-thiazolidinone. [Link]

-

Papakyriakou, A., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 23(19), 11621. [Link]

-

Chemical Synthesis Database. (n.d.). 2-imino-1,3-thiazolidin-4-one. [Link]

-

Al-Ghorbani, M., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Journal of Chemistry, 2021, 1-14. [Link][12]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5437. [Link][13]

-

da Silva, J. G., & de Souza, B. S. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1243729. [Link][6]

-

ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]

-

ResearchGate. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. [Link][25]

Sources

- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 3. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole | MDPI [mdpi.com]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 8. 268. The tautomerism of N-hetero-aromatic amines. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. novapublishers.com [novapublishers.com]

- 15. Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (PDF) Synthesis, X-Ray Structure Determination and Related [research.amanote.com]

- 18. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. NMR spectral study of the structure of 2-amino-4-thiazolinones (Journal Article) | OSTI.GOV [osti.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

spectroscopic characterization of 4-imino-thiazolidin-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Imino-Thiazolidin-2-one

Abstract

The 4-imino-thiazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities.[1] Unambiguous structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the principal spectroscopic techniques utilized for the definitive characterization of 4-imino-thiazolidin-2-one. We will delve into the practical application and theoretical underpinnings of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the integration of multi-technique analysis for a holistic and self-validating characterization workflow.

Molecular Structure and Inherent Tautomerism

4-Imino-thiazolidin-2-one (Molecular Formula: C₃H₄N₂OS, Molecular Weight: 116.14 g/mol ) possesses a unique structural feature that is critical to understanding its spectroscopic behavior: amino-imino tautomerism.[2][3] The molecule exists as an equilibrium between the imino form (4-imino-thiazolidin-2-one) and the amino form (4-amino-5H-1,3-thiazol-2-one).[2][4]

Figure 1: Amino-imino tautomerism of the core scaffold.

The position of this equilibrium is influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.[4] This duality is not a triviality; it directly impacts the spectroscopic signatures observed, as functional groups (C=N vs. C-NH₂; N-H vs. NH₂) and their electronic environments are distinct in each form. A comprehensive characterization, therefore, must account for the potential presence of both tautomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle & Rationale: IR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. It is exceptionally useful for identifying the key functional groups present in the 4-imino-thiazolidin-2-one scaffold, such as N-H, C=O, C=N, and C-S bonds. The presence and position of these characteristic absorption bands provide direct evidence for the core structure.

Experimental Protocol:

-

Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to record the spectrum of atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000–600 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance plot.

Data Interpretation:

The IR spectrum provides a molecular fingerprint. Key absorption bands for 4-imino-thiazolidin-2-one are summarized below. Note that the N-H and C=N/C=C absorptions can be broadened or shifted due to hydrogen bonding and the presence of tautomers.[5]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400 - 3100 | Medium-Strong, Broad | Associated with both the ring N-H and the imino/amino group. Broadness indicates hydrogen bonding. |

| C-H Stretch (aliphatic) | 2990 - 2850 | Weak-Medium | From the CH₂ group in the ring.[5] |

| C=O Stretch (Amide) | 1740 - 1680 | Strong, Sharp | Characteristic of the thiazolidinone ring carbonyl.[6][7] |

| C=N Stretch (Imino) | 1650 - 1600 | Medium-Strong | Confirms the presence of the imino group. May overlap with C=C stretches from the amino tautomer.[6] |

| N-H Bend | 1620 - 1550 | Medium | Often overlaps with C=N/C=C absorptions. |

| C-N Stretch | 1350 - 1200 | Medium | |

| C-S Stretch | 700 - 600 | Weak-Medium | Often weak and can be difficult to assign definitively.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integrations, a complete structural map can be assembled. For 4-imino-thiazolidin-2-one, NMR is essential for confirming the ring structure, identifying the number of protons on each atom, and providing evidence for the dominant tautomeric form in solution.

Experimental Protocol:

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively dissolves the polar analyte and its exchangeable proton signals (N-H) are often well-resolved. Chloroform-d (CDCl₃) can also be used.[8]

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed (though modern spectrometers can reference the residual solvent peak).

-

¹H NMR Acquisition:

-

Place the tube in the NMR spectrometer (e.g., 400 MHz).

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire the spectrum using standard parameters. A typical experiment involves 16-32 scans.

-

To confirm exchangeable protons (N-H), a D₂O shake experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Using the same sample, acquire the ¹³C NMR spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Interpretation:

¹H NMR Spectral Data (Expected):

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ring NH | ~12.0 (in DMSO-d₆) | Broad Singlet | 1H | Position is highly solvent and concentration-dependent. Disappears upon D₂O exchange.[6] |

| Imino/Amino NH ₂ | 7.0 - 9.0 | Broad Singlet | 2H | The chemical shift and appearance depend heavily on the tautomeric form and solvent. Disappears upon D₂O exchange. |

| Methylene CH ₂ | ~4.1 (in DMSO-d₆) | Singlet | 2H | Appears as a sharp singlet as both protons are chemically equivalent.[7] |

¹³C NMR Spectral Data (Expected):

Computational studies and data from derivatives suggest the following assignments.[4][6]

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C =O (C2) | 170 - 180 | Carbonyl carbon, typically deshielded. |

| C =N (C4) | 150 - 165 | Imino or equivalent carbon in the amino tautomer. |

| C H₂ (C5) | 35 - 45 | Methylene carbon, the most shielded in the structure.[7] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of 4-imino-thiazolidin-2-one. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, providing unequivocal confirmation of the molecular formula. Furthermore, the fragmentation patterns observed under techniques like Electron Ionization (EI) can offer structural clues that corroborate the proposed structure.[9]

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion of a dilute solution (for ESI) or by placing a solid on a probe (for EI).

-

Ionization: Ionize the sample. Electrospray Ionization (ESI) is a soft technique suitable for polar molecules and will typically yield the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that produces the molecular ion [M]⁺˙ and extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation:

| Ion | Expected m/z | Technique | Notes |

| [M]⁺˙ (Molecular Ion) | 116 | EI-MS | The parent peak corresponding to the molecular weight of the compound.[10] |

| [M+H]⁺ | 117 | ESI-MS | The protonated molecule, often the base peak in ESI positive mode. |

| [M+Na]⁺ | 139 | ESI-MS | An adduct with sodium ions, commonly observed. |

| Fragments | < 116 | EI-MS | Fragmentation patterns often involve the loss of CO, HNCO, or cleavage of the thiazolidinone ring, providing structural validation.[9] |

High-Resolution Mass Spectrometry (HRMS): For C₃H₄N₂OS, the calculated monoisotopic mass is 116.00443 Da.[2] An HRMS experiment should yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For 4-imino-thiazolidin-2-one, the presence of chromophores like the carbonyl (C=O) and imino (C=N) groups, along with lone pairs on nitrogen, oxygen, and sulfur, gives rise to characteristic electronic transitions (n→π, π→π).[11]

Experimental Protocol:

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically >200 nm). Ethanol or methanol are common choices.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (ideally between 0.2 and 0.8 a.u.).

-

Analysis:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

-

Fill a matching cuvette with the sample solution.

-

Scan the sample over a range of approximately 200–400 nm.

-

Data Interpretation:

The UV-Vis spectrum is expected to show absorption bands corresponding to the electronic transitions within the molecule.

| Transition | Expected λmax (nm) | Chromophore |

| n→π | ~280 - 320 | C=O, C=N |

| π→π | ~220 - 260 | C=O, C=N (conjugated system) |

The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the specific tautomeric form present.[11][12]

Integrated Characterization Workflow

Figure 2: Integrated workflow for spectroscopic characterization.

This integrated approach ensures trustworthiness. For example, the molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR must be consistent with the carbon and proton environments seen in the NMR spectra. This cross-validation is the cornerstone of robust chemical characterization.

Conclusion

The is a multi-faceted process that requires a synergistic application of IR, NMR, MS, and UV-Vis techniques. A thorough understanding of its potential for tautomerism is essential for accurate data interpretation. By following the protocols and interpretive guidelines outlined in this guide, researchers can achieve unambiguous structural confirmation, ensuring the quality and integrity of this vital chemical scaffold for applications in drug discovery and materials science.

References

-

PubChem. (n.d.). 4-Imino-thiazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... [Image]. Retrieved from [Link]

-

Enchev, V., Markova, N., & Angelova, S. (2005). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. The Journal of Physical Chemistry A, 109(39), 8904–8913. Retrieved from [Link]

-

NIST. (n.d.). 4-Thiazolidinone, 5-benzylidene-2-imino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry, 11(4), 11449-11462. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 13 C NMR data of 4-thiazolidinone. [Image]. Retrieved from [Link]

-

NIST. (n.d.). 4-Thiazolidinone, 5-(p-hydroxybenzylidene)-2-imino-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4(5H)-Thiazolone, 2-imino-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4(5H)-Thiazolone, 2-imino-. NIST Chemistry WebBook. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Retrieved from [Link]

-

ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

-

ResearchGate. (2021). Practical Synthesis of New Imino‐4‐Thiazolidinones, UV/Vis‐Absorption, Fluorescence Spectroscopic, Antimicrobial Activity, and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C -NMR data for the prepared thiazolidinones (4a-e). [Image]. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. Retrieved from [Link]

-

Amanote Research. (n.d.). Spectrophotometry of 4-(4-Imino-2-Oxo-Thiazolidine-5-Ilazo)-Benzoic Acid. Retrieved from [Link]

-

MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(4), 122-126. Retrieved from [Link]

-

Neliti. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. Retrieved from [Link]

-

AIP Publishing. (2017). Synthesis and spectroscopic identification of a new series of 2-iminothia-zolidin-4-one compounds from aromatic heterocyclic primary amines. AIP Conference Proceedings, 1888, 020037. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and spectroscopic identification of a new series of 2-iminothia-zolidin-4-one compounds from aromatic heterocyclic primary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomers and rotamers of 4-thiazolidinone. [Image]. Retrieved from [Link]

-

Dialnet. (2023). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrum of compound 4. [Image]. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International Journal of Health Sciences, 6(S5), 10512-10523. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-imino-1,3-thiazolidin-4-one. Retrieved from [Link]

-

Giorgi, G., Salvini, L., & Ponticelli, F. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(4), 424–432. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6618. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra of 4‐thiazolidine sensitizers CD‐1 and TD‐2. [Image]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Imino-thiazolidin-2-one | C3H4N2OS | CID 2049163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. connectjournals.com [connectjournals.com]

- 9. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4(5H)-Thiazolone, 2-imino- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The 4-Imino-Thiazolidin-2-One Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 4-imino-thiazolidin-2-one moiety represents a versatile and highly privileged heterocyclic scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the biological importance of the 4-imino-thiazolidin-2-one core, delving into its synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

The Allure of a Versatile Scaffold: An Introduction

The 4-imino-thiazolidin-2-one core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, characterized by an exocyclic imine group at the 4-position and a carbonyl group at the 2-position. This arrangement of heteroatoms and functional groups imparts a unique electronic and steric profile, enabling it to interact with a variety of biological targets with high affinity and specificity. The core structure can be readily functionalized at multiple positions, allowing for the generation of large and diverse chemical libraries for high-throughput screening and lead optimization. The inherent "drug-likeness" of this scaffold has made it a focal point of numerous research programs, leading to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and immunomodulatory agents.

A Spectrum of Biological Activities: Therapeutic Potential Unleashed

Derivatives of the 4-imino-thiazolidin-2-one core have demonstrated a remarkable breadth of pharmacological activities, highlighting their potential in addressing significant unmet medical needs.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The 4-imino-thiazolidin-2-one scaffold has emerged as a particularly promising framework for the design of novel anticancer agents.[1][2][3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2]

A notable study reported a series of 2-imino-4-thiazolidinone derivatives that exhibited potent cytotoxicity against the B16F10 melanoma cell line, with IC50 values in the low micromolar range.[2] Mechanistic investigations revealed that these compounds induced apoptosis and caused cell cycle arrest at different phases.[2] For instance, some derivatives induced G0/G1 arrest, while another led to G2/M arrest, suggesting that subtle structural modifications can significantly alter the mechanism of action.[2] Interestingly, the cytotoxicity of some of these compounds was found to be independent of the generation of reactive oxygen species (ROS), while for others, ROS production played a role in their anticancer effects.[2][3]

The versatility of this scaffold is further demonstrated by its ability to be incorporated into hybrid molecules. For example, quinoline-bearing hybrids with a 4-thiazolidinone scaffold have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[1] Similarly, isatin-thiazolidinone hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including non-small-cell lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC3).[5]

Table 1: Anticancer Activity of Selected 4-Imino-Thiazolidin-2-One Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7k | B16F10 (Melanoma) | 3.4 | [2] |

| Compound 7m | B16F10 (Melanoma) | ~7 | [2] |

| Compound 7n | B16F10 (Melanoma) | ~7 | [2] |

| Compound 10 | MDA-MB-231 (Breast) | 17.45 | [1] |

| Compound 63 | MDA-MB-231 (Breast) | 8.16 | [1] |

| Compound 7g | MCF-7 (Breast), A549 (Lung) | 40 | [5] |

| Compound 7g | PC3 (Prostate) | 50 | [5] |

Antimicrobial and Antibiofilm Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The 4-imino-thiazolidin-2-one core has proven to be a valuable template in this endeavor.[6][7][8] Derivatives of this scaffold have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[6][7]

A series of thiazolidinone-thiazole hybrids demonstrated antimicrobial activity with MIC values ranging from 26.3 to 378.5 µM.[9] Beyond direct antimicrobial effects, these compounds have also shown promise as antibiofilm agents.[9] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Certain 2-iminothiazolidin-4-one derivatives have been shown to inhibit biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus epidermidis.[9] One proposed mechanism for this activity is the inhibition of the YycG histidine kinase, which is essential for cell viability, cell wall metabolism, and biofilm formation in S. epidermidis.[9]

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a priority. Several studies have reported the anti-inflammatory and analgesic properties of 4-imino-thiazolidin-2-one derivatives.[10] In preclinical models, such as the carrageenan-induced rat paw edema assay, these compounds have demonstrated significant reductions in inflammation.[10] The analgesic effects have been evaluated using models like the acetic acid-induced writhing test and the hot plate test in mice.[10]

S1P1 Receptor Agonism: A Novel Approach to Autoimmune Disorders

Sphingosine-1-phosphate (S1P) receptors play a crucial role in regulating the trafficking of lymphocytes from lymphoid organs. Agonists of the S1P1 receptor can block the egress of these immune cells, thereby preventing their infiltration into tissues and mitigating autoimmune responses. A significant breakthrough in this area was the discovery of a class of potent and selective S1P1 receptor agonists based on the 2-imino-thiazolidin-4-one scaffold.[11][12] One such compound, ACT-128800 (ponesimod), has been clinically developed for the treatment of autoimmune disorders like multiple sclerosis.[9][11] This compound demonstrated dose-dependent and reversible reduction of circulating lymphocytes in animal models, highlighting the therapeutic potential of this chemical class in immunology.[11]

Synthesis of the 4-Imino-Thiazolidin-2-One Core: A Practical Guide

The synthetic accessibility of the 4-imino-thiazolidin-2-one core is a key factor contributing to its widespread use in drug discovery. A common and efficient method for its synthesis involves the cyclization of a thiourea derivative with an α-halo-ester.

Experimental Protocol: General Synthesis of 2-Imino-4-Thiazolidinones

Materials:

-

Substituted thiourea

-

Ethyl chloroacetate (or other α-halo-esters)

-

Anhydrous sodium acetate

-

Ethanol

Procedure:

-

A mixture of the appropriate substituted thiourea (1 equivalent) and ethyl chloroacetate (1 equivalent) is prepared in absolute ethanol.

-

Anhydrous sodium acetate (1.5 equivalents) is added to the mixture as a base.

-

The reaction mixture is refluxed for several hours (typically 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into crushed ice with constant stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-imino-4-thiazolidinone derivative.

This general procedure can be adapted and modified to synthesize a wide variety of derivatives by using different substituted thioureas and α-halo-esters.[13]

Caption: General synthetic scheme for 2-imino-4-thiazolidin-2-one derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of 4-imino-thiazolidin-2-one derivatives can be significantly influenced by the nature and position of substituents on the core structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

For anticancer agents, preliminary SAR studies have revealed that the presence of a thiazole substituent is crucial for activity.[1] Modifications at other positions can either enhance or diminish the cytotoxic effects. For instance, in a series of quinolone-4-thiazolidinone hybrids, specific substitutions on the quinoline ring were found to be critical for potent activity against breast cancer cells.[1]

In the context of antimicrobial activity, the introduction of a 5-arylidene moiety has been shown to enhance the antibacterial efficacy of 2-(thiazol-2-ylimino)thiazolidin-4-one derivatives.[14]

For S1P1 receptor agonists, detailed SAR studies have been conducted to optimize the potency and selectivity of the 2-imino-thiazolidin-4-one scaffold.[11] These studies have explored the impact of various substituents at different positions of the core and have been instrumental in the identification of clinical candidates.

Future Directions and Conclusion

The 4-imino-thiazolidin-2-one core continues to be a highly attractive scaffold for the development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area is likely to focus on:

-

Elucidation of Novel Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

Development of More Selective Agents: Fine-tuning the structure of these derivatives can lead to compounds with improved selectivity for their intended targets, thereby reducing off-target effects and enhancing their therapeutic index.

-

Exploration of New Therapeutic Areas: The versatility of this scaffold suggests that it may have potential in other disease areas that have not yet been extensively explored.

-

Application of Computational Methods: In silico techniques such as molecular docking and molecular dynamics simulations can aid in the rational design and optimization of new 4-imino-thiazolidin-2-one derivatives with enhanced biological activity.[15]

References

-

Pop, R., et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules, 27(19), 6529. [Link]

-

Leś, A., et al. (2024). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 293. [Link]

-

Reddy, T. S., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5223-5229. [Link]

-

Szychowski, K. A., et al. (2017). Study of novel anticancer 4-thiazolidinone derivatives. Chemico-Biological Interactions, 262, 34-43. [Link]

-

Nowak, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. [Link]

-

Rostamizadeh, S., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry, 12(6), 8094-8104. [Link]

-

Singh, S., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3369-3374. [Link]

-

Appalanaidu, K., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. ResearchGate. [Link]

-

Stavrou, T., et al. (2018). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. RSC Advances, 8(52), 29591-29603. [Link]

-

Al Abdali, A., et al. (2020). Diversity in the synthesis of 2‐imino‐thiazolidin‐4‐ones. ResearchGate. [Link]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(4), 132-140. [Link]

-

Bolli, M. H., et al. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of Medicinal Chemistry, 53(10), 4198-4211. [Link]

-

Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-343. [Link]

-

Singh, S. P., et al. (1981). Chemistry and biological activity of thiazolidinones. Chemical Reviews, 81(2), 175-203. [Link]

-

Bayoumi, A. H., et al. (2015). Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Imino-thiazolidin-2-one. PubChem. Retrieved from [Link]

-

Taha, M., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(43), 40705-40725. [Link]

-

Alwiswasy, R. M., et al. (2019). Synthesis, characterization and pharmacological activity of new 2- imino –thiazolidine-4-one derivatives. ResearchGate. [Link]

-

Kumar, A., & Rajput, C. S. (2009). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of ChemTech Research, 1(4), 1150-1163. [Link]

-

Nowak, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. [Link]

Sources

- 1. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design | MDPI [mdpi.com]

- 2. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of novel anticancer 4-thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. connectjournals.com [connectjournals.com]

- 7. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. orientjchem.org [orientjchem.org]

- 15. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Thiazolidinone Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of Novel 4-Imino-Thiazolidin-2-one Analogues